![molecular formula C17H15NO3 B14168761 2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione CAS No. 300707-87-3](/img/structure/B14168761.png)
2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives.
Vorbereitungsmethoden
The synthesis of 2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione typically involves the reaction of o-phthalic acids or anhydrides with amines. One common method is to use SiO2-tpy-Nb as a catalyst in a solvent mixture of isopropanol (IPA) and water at reflux conditions. This method yields the final product with moderate to excellent yields (41–93%) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Wissenschaftliche Forschungsanwendungen
2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, which helps in developing new useful derivatives. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione can be compared with other similar compounds, such as:
2-Methoxy-5-methylphenyl isocyanate: An aryl isocyanate used in the synthesis of various derivatives.
2-Methoxy-5-methylphenyl isothiocyanate: A compound with similar structural features but different chemical properties.
Indole derivatives: Compounds with a similar indole nucleus that exhibit diverse biological activities. The uniqueness of this compound lies in its specific structure and the range of applications it offers in various fields.
Eigenschaften
CAS-Nummer |
300707-87-3 |
|---|---|
Molekularformel |
C17H15NO3 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
2-[(2-methoxy-5-methylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO3/c1-11-7-8-15(21-2)12(9-11)10-18-16(19)13-5-3-4-6-14(13)17(18)20/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
KGWKFSOTWINQOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)CN2C(=O)C3=CC=CC=C3C2=O |
Löslichkeit |
4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


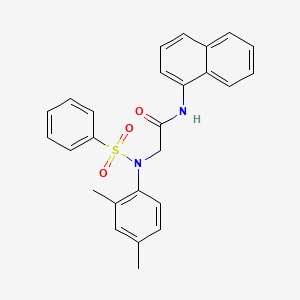
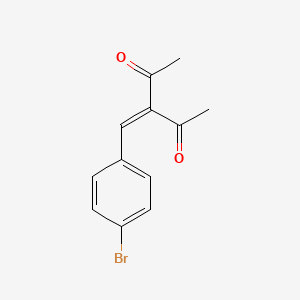
![methyl {(5E)-5-[(thiophen-2-ylcarbonyl)imino]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B14168704.png)
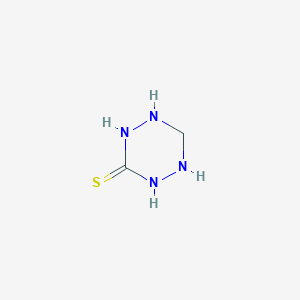

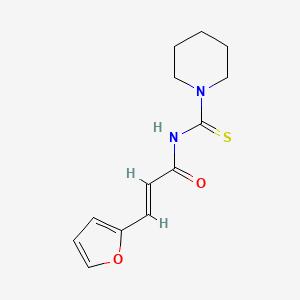
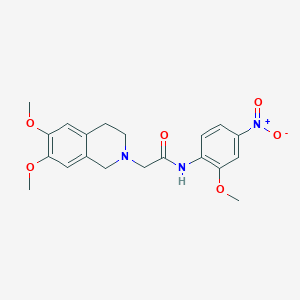
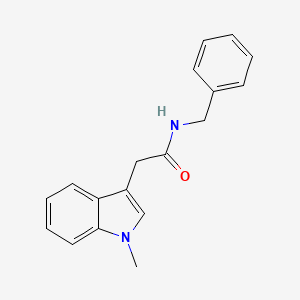
![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B14168734.png)
![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)
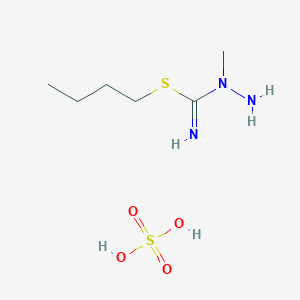
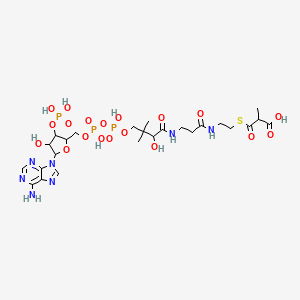
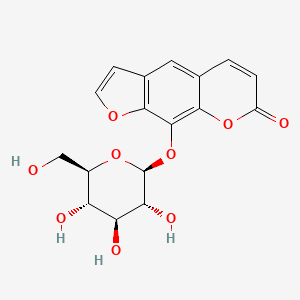
![2-Pyrimidinamine, 4-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14168754.png)
